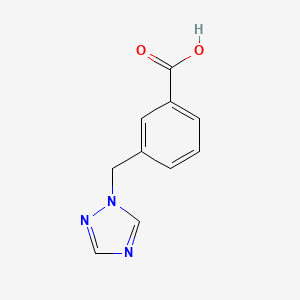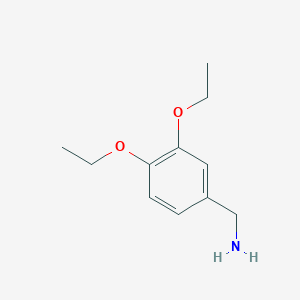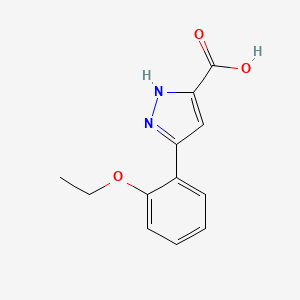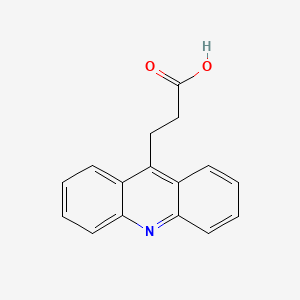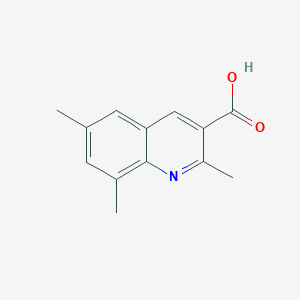![molecular formula C10H18N4S B1307080 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 878415-85-1](/img/structure/B1307080.png)
5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a derivative of the thiadiazole class, which is known for its diverse pharmacological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The specific compound is not directly described in the provided papers, but related compounds with thiadiazole moieties have been synthesized and studied for their chemical and physical properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves cyclization reactions. For instance, the ibuprofen-thiadiazole hybrid compound was synthesized via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . This method could potentially be adapted for the synthesis of 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine by using appropriate starting materials that incorporate the 4-methylpiperidinyl moiety.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques. For example, the ibuprofen-thiadiazole hybrid was analyzed using FT-IR, multinuclear NMR spectroscopies, and single crystal X-Ray diffraction . These techniques revealed the presence of discrete cations and anions in the crystalline phase and provided insights into the vibrational modes of the molecule. Similar analytical methods would likely be employed to determine the molecular structure of 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine.
Chemical Reactions Analysis
Thiadiazole compounds can undergo various chemical reactions with nucleophiles. For instance, ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate reacts with bases to form thioamides or undergoes ring opening . Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate has been shown to react with O-, S-, N-, and P-nucleophiles, leading to a variety of products while retaining the furylthiadiazole fragment . These studies suggest that the 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine could also participate in nucleophilic substitution reactions, potentially leading to new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The ibuprofen-thiadiazole hybrid's vibrational analysis indicated strong signals corresponding to the N-N bond with partial double bond character . The NBO analysis suggested strong resonance interactions within the molecule. These properties are crucial for understanding the reactivity and potential applications of the compound. The physical and chemical properties of 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine would need to be determined through experimental studies, including solubility, melting point, and stability, to fully understand its potential as a pharmacological agent.
Scientific Research Applications
Noncovalent Interactions and Crystallography
- Quantitative Assessment of Noncovalent Interactions : A study on adamantane-1,3,4-thiadiazole hybrids, including analyses on their crystallography and quantum theory of atoms-in-molecules (QTAIM), provided insights into the nature of intra- and intermolecular interactions. These findings underline the compound's potential in designing materials with specific physical properties (El-Emam et al., 2020).
Biological Activities and Potential Therapeutic Applications
- Anti-inflammatory and Analgesic Activities : Novel acridine derivatives of thiadiazole were synthesized and tested for anti-inflammatory and analgesic effects. The study offers insights into the compound's potential as a lead for developing new therapeutic agents (Kothamunireddy & Galla, 2021).
- Antimicrobial and Antifungal Activities : Research on thiadiazole derivatives highlighted their effectiveness against various microbial strains, indicating their potential in addressing resistance issues and developing new antimicrobial agents (Makwane et al., 2018).
Material Science and Chemistry
- Synthesis and Characterization of Hybrid Molecules : The microwave-assisted synthesis of compounds incorporating thiadiazole and their biological activity screenings (antimicrobial, antilipase, and antiurease) suggest these derivatives have potential applications in pharmaceutical development and as bioactive materials (Başoğlu et al., 2013).
Spectroscopy and Fluorescence Studies
- Fluorescence Effects and Molecular Aggregation : Spectroscopic studies on derivatives show interesting fluorescence effects, which can be attributed to molecular aggregation and amino group position. Such properties are crucial for developing fluorescent markers and sensors in biological and chemical research (Matwijczuk et al., 2018).
properties
IUPAC Name |
5-[2-(4-methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-8-2-5-14(6-3-8)7-4-9-12-13-10(11)15-9/h8H,2-7H2,1H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZLQYAESVSLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

